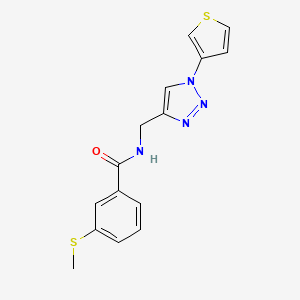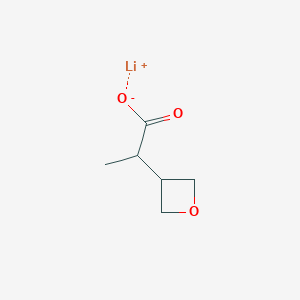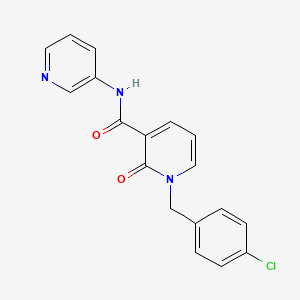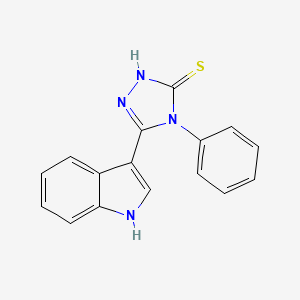![molecular formula C19H17N3O3 B2737930 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide CAS No. 2411193-12-7](/img/structure/B2737930.png)
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide, also known as FMIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMIO is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and has been shown to have a wide range of applications in various fields of research, including cancer biology, neuroscience, and immunology.
作用机制
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide works by reacting with ROS to form a fluorescent adduct that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the amount of ROS present in the system, allowing researchers to quantify ROS levels in real-time. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to be highly specific for ROS, with minimal interference from other reactive species.
Biochemical and Physiological Effects
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to have minimal toxicity and does not appear to have any significant effects on cellular or physiological processes. It is rapidly taken up by cells and can be used to monitor ROS levels in real-time, making it a valuable tool for studying the dynamics of ROS in biological systems.
实验室实验的优点和局限性
One of the main advantages of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is its high specificity for ROS, which allows for accurate quantification of ROS levels in biological systems. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has some limitations, including its relatively short half-life and the fact that it can only detect ROS in real-time, making it less useful for studying long-term changes in ROS levels.
未来方向
There are several potential future directions for research on 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide. One area of interest is the development of new fluorescent probes that can detect other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of new methods for delivering 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to specific tissues or organs, which could improve its usefulness in vivo. Finally, there is interest in using 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to study the role of ROS in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
合成方法
The synthesis of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with methylamine to form 2-(methylamino)-2-nitro-1-phenylethanol. This intermediate is then reduced to 2-(methylamino)-2-oxo-1-phenylethanol, which is subsequently reacted with indole-6-carboxylic acid to form the final product, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide.
科学研究应用
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been widely used as a fluorescent probe for the detection of ROS in various biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, inflammation, and cancer. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is particularly useful in cancer research, where it can be used to detect elevated levels of ROS in cancer cells, which are known to have higher ROS levels than normal cells.
属性
IUPAC Name |
3-formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-20-19(25)17(12-5-3-2-4-6-12)22-18(24)13-7-8-15-14(11-23)10-21-16(15)9-13/h2-11,17,21H,1H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZCYSXVBUEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-formyl-1H-indol-6-yl)formamido]-N-methyl-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)



![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)
![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

